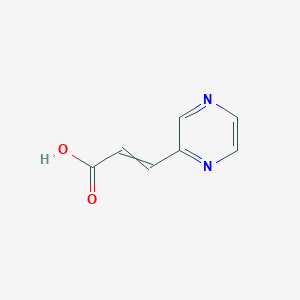

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid

Beschreibung

(2E)-3-(Pyrazin-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a pyrazine heterocyclic ring (six-membered with two nitrogen atoms at positions 1 and 4) attached to the β-carbon of the propenoic acid backbone. The E configuration denotes that the pyrazine substituent and carboxylic acid group are on opposite sides of the double bond, influencing its stereoelectronic properties and reactivity. While the provided evidence lacks direct data on its synthesis or applications, structural analogs suggest roles in hydrogen-bonded networks and supramolecular assemblies .

Eigenschaften

Molekularformel |

C7H6N2O2 |

|---|---|

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

3-pyrazin-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11) |

InChI-Schlüssel |

FQBJLSSHYOOFSG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=N1)C=CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyrazine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for (2E)-3-(pyrazin-2-yl)prop-2-enoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction could produce pyrazine-2-ylpropan-2-ol.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (2E)-3-(pyrazin-2-yl)prop-2-enoic acid, differing in heterocyclic rings, functional groups, or substituents. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Selected Compounds

*Estimated based on structural analogy to pyridazine derivative .

(2E)-3-(Pyridazin-3-yl)prop-2-enoic Acid

- Key Differences : Replaces the pyrazine ring with pyridazine (1,2-diazine), where nitrogen atoms are adjacent. This alters electronic properties, reducing symmetry and increasing dipole moments compared to pyrazine.

- Hydrogen Bonding: The carboxylic acid group enables strong donor-acceptor interactions, while pyridazine’s nitrogen atoms act as weaker acceptors than pyrazine due to reduced electron density .

- Applications : Likely less stable in acidic conditions than pyrazine derivatives due to pyridazine’s higher basicity.

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Key Differences: Contains a pyridine ring (one nitrogen) and an amino acid backbone. The zwitterionic nature at physiological pH enhances water solubility, unlike the purely acidic target compound.

- Hydrogen Bonding: The amino and carboxylic acid groups form extensive 2D/3D networks, as seen in Etter’s graph-set analysis . This contrasts with the target compound’s reliance on COOH and pyrazine N for interactions.

(2E)-3-(2,4-Dichlorophenyl)prop-2-enehydrazide

- Key Differences : Substitutes the heterocycle with a chlorinated phenyl group and replaces COOH with a hydrazide (-CONHNH₂). The electron-withdrawing Cl atoms reduce solubility in polar solvents but enhance stability against oxidation.

- Hydrogen Bonding: Hydrazide’s NH groups provide additional donor sites, enabling unique supramolecular architectures compared to carboxylic acid derivatives.

Research Implications and Limitations

- Hydrogen Bonding : The target compound’s pyrazine ring and COOH group facilitate robust hydrogen-bonded frameworks, critical for crystal engineering . Pyridazine and pyridine analogs show distinct packing modes due to differences in N-atom positioning and electronic profiles.

- Data Gaps : The evidence provided lacks experimental data (e.g., pKa, solubility) for the target compound. Structural inferences rely on analogs and computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.